molecular formula C10H14Cl2N2 B124696 1-(3-Chlorophenyl)piperazine hydrochloride CAS No. 13078-15-4

1-(3-Chlorophenyl)piperazine hydrochloride

Cat. No. B124696
CAS RN: 13078-15-4
M. Wt: 233.13 g/mol
InChI Key: MHXPYWFZULXYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, is a designer drug analog of aryl-substituted piperazines . It is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone . It has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)piperazine hydrochloride is C10H13ClN2 · xHCl . The molecular weight is 196.68 (free base basis) . The SMILES string representation is Cl.Clc1cccc(c1)N2CCNCC2 .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)piperazine hydrochloride is a powder . It has a melting point of 210-214 °C (dec.) (lit.) . It is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorophenyl)piperazine hydrochloride has been a subject of interest in synthesis and chemical characterization studies. For example, Mai (2005) reported the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, with a focus on its conversion to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Mai, 2005). Additionally, Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, providing insights into its potential applications in drug development (Bhat et al., 2018).

Anticancer and Antituberculosis Potential

1-(3-Chlorophenyl)piperazine hydrochloride derivatives have been studied for their potential in treating diseases such as cancer and tuberculosis. For instance, Mallikarjuna et al. (2014) synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone and tested them for anticancer and antituberculosis activities, revealing significant activities against specific strains (Mallikarjuna et al., 2014). Additionally, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their antitumor activities against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Studies

Recent research has also explored the antimicrobial potential of piperazine derivatives. Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobials (Patil et al., 2021).

Safety And Hazards

1-(3-Chlorophenyl)piperazine hydrochloride is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(3-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXPYWFZULXYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6640-24-0 (Parent)
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40896823
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chlorophenyl)piperazine hydrochloride

CAS RN

13078-15-4, 65369-76-8, 51639-49-7
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65369-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)piperazine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51639-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Chlorophenyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13078-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)piperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(m-chlorophenyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM2GS7ILV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorophenyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)piperazine hydrochloride

Citations

For This Compound
142
Citations
MA Bhat, SH Lone, RJ Butcher… - Journal of Molecular …, 2018 - Elsevier
A convenient and facile synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride is accomplished by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-…
Number of citations: 19 www.sciencedirect.com
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
TL Lambat, SS Deo - Synth Catal, 2016 - researchgate.net
Montmorillonite K10 clay has an extremely significant heterogeneous catalyst for condensation reaction with high yield of the product as compared to other reported reagents. …
Number of citations: 1 www.researchgate.net
CN Kavitha, JP Jasinski, M Kaur… - … Section E: Structure …, 2014 - scripts.iucr.org
The title salt {systematic name: bis[1-(3-chlorophenyl)piperazinium 2,4,6-trinitrophenolate]–picric acid (2/1)}, 2C10H14ClN2+·2C6H5N3O7−·C6H6N3O7, crystallized with two …
Number of citations: 4 scripts.iucr.org
TL Lambat, SS Deo - academia.edu
An efficient and green procedure has been developed for the synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1, 2, 4-triazolo [4, 3-a] pyridine-3-(2H)-onehydrochloride< i> …
Number of citations: 0 www.academia.edu
S Paudel, S Acharya, KM Kim, SH Cheon - Bioorganic & Medicinal …, 2016 - Elsevier
The limitations of established serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) reuptake inhibitors necessitate the development of safer and more effective therapeutic …
Number of citations: 15 www.sciencedirect.com
SS Pandurang, BR Bikaji, JS Yenu… - Journal of Chemistry …, 2013 - researchgate.net
A simple, convenient and green synthesis of new 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl) propyl) piperazine derivatives (2a-2h) using 1, 3-dipolar cycloaddition (click chemistry) …
Number of citations: 2 www.researchgate.net
L Betti, M Zanelli, G Giannaccini, F Manetti… - Bioorganic & Medicinal …, 2006 - Elsevier
We report the design and synthesis of a new class of piperazine-pyridazinone analogues. The arylpiperazine moiety, the length of the spacer, and the terminal molecular fragment were …
Number of citations: 51 www.sciencedirect.com
P Zaręba, P Śliwa, G Satała, P Zajdel, G Latacz… - European Journal of …, 2022 - Elsevier
The 5-HT 1A receptors are an important biological target in the treatment of CNS diseases. Recently, their importance in the context of non-CNS disease entities has also been …
Number of citations: 5 www.sciencedirect.com
W Zuo, Y Zhang, G Xie, D Gregor, A Bekker, JH Ye - Neuropharmacology, 2016 - Elsevier
There is growing interest on the role of the lateral habenula (LHb) in depression, because it closely and bilaterally connects with the serotoninergic raphe nuclei. The LHb sends …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.